molecular formula C12H8F7N3OS B2422542 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 828276-24-0

3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2422542
CAS RN: 828276-24-0
M. Wt: 375.26
InChI Key: WECPKZKTCXTBDS-UHFFFAOYSA-N
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Description

3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been proposed that this compound may act as a modulator of various molecular targets such as ion channels, enzymes, and receptors. It may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to modulate neuronal activity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous-based experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its use in materials science, particularly in the development of organic electronics and optoelectronics. In addition, there is a need for more research on its environmental applications, particularly in the development of fluorescent probes for detecting environmental pollutants. Finally, more studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves the reaction of 4-methylthieno[2,3-b]pyridine-2-carboxylic acid with heptafluoropropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ammonia to obtain the final product.

Scientific Research Applications

3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In materials science, it has been studied for its use in organic electronics and optoelectronics. In environmental science, it has been investigated for its potential as a fluorescent probe for detecting environmental pollutants.

properties

IUPAC Name

3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F7N3OS/c1-3-2-4(10(13,14)11(15,16)12(17,18)19)22-9-5(3)6(20)7(24-9)8(21)23/h2H,20H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECPKZKTCXTBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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